molecular formula C17H17N5O3S B11024460 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11024460
M. Wt: 371.4 g/mol
InChI Key: YSCPAIXWOSHALE-UHFFFAOYSA-N
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Description

1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrroloquinazoline core and a thiadiazole moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through several synthetic routes. One common method involves the iodine-catalyzed reaction of 2-aminobenzamide with 2-oxopentanedioic acid in ionic liquids . This reaction proceeds under mild conditions and yields the desired product in high purity. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, platinum salts, and SnCl2. For example, the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids results in the formation of 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives . The major products formed from these reactions are often derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antitumor and anti-inflammatory activities . In medicine, it is explored for its potential as a thrombin receptor antagonist and a modulator of chemokine activity . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as a thrombin receptor antagonist by binding to the receptor and inhibiting its activity. This can lead to a reduction in blood clot formation and inflammation. The compound’s unique structure allows it to interact with various biological molecules, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Compared to other similar compounds, 1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of a pyrroloquinazoline core and a thiadiazole moiety. Similar compounds include 4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid and 1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-2-5-12-20-21-16(26-12)18-15(25)17-9-8-13(23)22(17)11-7-4-3-6-10(11)14(24)19-17/h3-4,6-7H,2,5,8-9H2,1H3,(H,19,24)(H,18,21,25)

InChI Key

YSCPAIXWOSHALE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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